7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
CAS No.: 590353-82-5
Cat. No.: VC2009322
Molecular Formula: C18H14ClNO3
Molecular Weight: 327.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 590353-82-5 |
|---|---|
| Molecular Formula | C18H14ClNO3 |
| Molecular Weight | 327.8 g/mol |
| IUPAC Name | 7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H14ClNO3/c1-10-15(19)7-6-13-14(18(21)22)9-16(20-17(10)13)11-4-3-5-12(8-11)23-2/h3-9H,1-2H3,(H,21,22) |
| Standard InChI Key | XIWQXISCPBZRCZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC)Cl |
| Canonical SMILES | CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC)Cl |
Introduction
Physical and Chemical Properties
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is characterized by specific physical and chemical properties that define its behavior in various chemical and biological systems. Table 1 summarizes the key physicochemical properties of this compound.
Table 1: Physicochemical Properties of 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
| Property | Value |
|---|---|
| CAS Registry Number | 590353-82-5 |
| Molecular Formula | C₁₈H₁₄ClNO₃ |
| Molecular Weight | 327.8 g/mol |
| IUPAC Name | 7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H14ClNO3/c1-10-15(19)7-6-13-14(18(21)22)9-16(20-17(10)13)11-4-3-5-12(8-11)23-2/h3-9H,1-2H3,(H,21,22) |
| Standard InChIKey | XIWQXISCPBZRCZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC)Cl |
| Physical Appearance | Solid |
| PubChem Compound ID | 3900864 |
The compound features a quinoline core structure with specific substitutions: a chlorine atom at position 7, a methyl group at position 8, a 3-methoxyphenyl moiety at position 2, and a carboxylic acid group at position 4. This substitution pattern contributes to its distinct chemical behavior and potential biological activities.
The carboxylic acid functionality at position 4 provides an acidic center that can participate in hydrogen bonding and salt formation, potentially enhancing the compound's solubility in appropriate solvents and its interaction with biological targets. The methoxy group on the phenyl ring at position 2 introduces an additional hydrogen bond acceptor site that may influence the molecule's binding properties .
Structural Characterization
The structural characterization of 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid can be achieved through various analytical techniques that confirm its identity and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Based on similar quinoline-4-carboxylic acid derivatives, the ¹H-NMR spectrum would show characteristic signals for:
-
A singlet for the methyl group at position 8 (approximately δ 2.5-2.6 ppm)
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A singlet for the methoxy group (approximately δ 3.8-3.9 ppm)
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Aromatic protons from both the quinoline core and the 3-methoxyphenyl group (δ 6.5-8.5 ppm)
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A broad signal for the carboxylic acid proton (δ 10-13 ppm)
Infrared (IR) Spectroscopy: Key IR absorption bands would include:
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O-H stretching of the carboxylic acid group (3300-2500 cm⁻¹)
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C=O stretching of the carboxylic acid (1700-1680 cm⁻¹)
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C-O stretching of the methoxy group (1260-1200 cm⁻¹)
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C-Cl stretching (750-700 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would typically show the molecular ion peak at m/z 327.8, corresponding to the molecular weight of the compound. Fragmentation patterns would include losses of the carboxylic acid group and the methoxy group, among others.
X-ray Crystallography
Single-crystal X-ray diffraction analysis, if available, would provide detailed information about the three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing.
Applications
The unique structural features and potential biological activities of 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid suggest several potential applications in research and development.
Medicinal Chemistry Research
The compound serves as a valuable building block and intermediate in medicinal chemistry research aimed at developing novel therapeutic agents. Its quinoline scaffold, combined with the strategic substitutions, provides a foundation for structure-activity relationship studies .
Chemical Biology Tools
The compound may serve as a probe or tool compound in chemical biology studies to investigate biological pathways and targets associated with quinoline-binding proteins.
Material Science Applications
Quinoline derivatives have applications in material science, including as ligands in coordination chemistry and components in advanced materials. The carboxylic acid functionality provides a site for further derivatization and conjugation to other molecular entities.
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